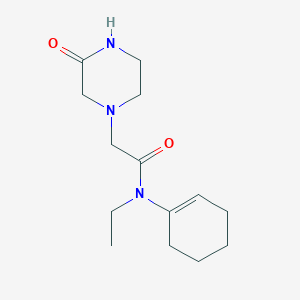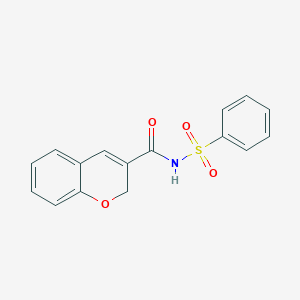![molecular formula C15H19F2NO2 B7635641 N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine](/img/structure/B7635641.png)
N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine, also known as DF-MPOA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Applications De Recherche Scientifique
N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine has been studied extensively for its potential applications in the field of medicine. It has been found to have an inhibitory effect on the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine has been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
Mécanisme D'action
N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine exerts its effects by binding to specific receptors in the body, which leads to the activation of various signaling pathways. This results in the inhibition of cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in cell growth, which could explain its anti-cancer properties. Additionally, N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine has been shown to reduce the production of pro-inflammatory cytokines, which could explain its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. Additionally, it has been shown to have low toxicity, making it a safe compound to work with. However, one limitation of N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine is that it has limited solubility in water, which could make it difficult to work with in certain experiments.
Orientations Futures
There are a number of future directions for research on N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine and its potential applications in the treatment of cancer and other diseases. Finally, more research is needed to explore the potential side effects and toxicity of N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine.
Méthodes De Synthèse
N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The synthesis method involves the condensation of 3,4-difluorophenylacetonitrile with 1,3-propanediol in the presence of a catalyst to form the intermediate product, which is then further reacted with methylamine in the presence of a reducing agent to obtain N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine.
Propriétés
IUPAC Name |
N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO2/c1-9-13(4-6-19-9)18-14-5-7-20-15(14)10-2-3-11(16)12(17)8-10/h2-3,8-9,13-15,18H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFESMGRJJXQKMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)NC2CCOC2C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[2-(cyclopropylcarbamoyl)pyrrolidine-1-carbonyl]phenyl]pyridine-3-carboxamide](/img/structure/B7635561.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635562.png)
![1-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-[4-(4-fluorophenyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7635568.png)
![5-(furan-2-yl)-N-[4-(1-methylimidazol-2-yl)sulfanylphenyl]-1H-pyrazole-3-carboxamide](/img/structure/B7635570.png)
![3-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1-methyl-1-[(3,4,5-trifluorophenyl)methyl]urea](/img/structure/B7635576.png)
![[1-(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7635581.png)
![2-phenoxy-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7635600.png)
![6-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635610.png)
![1-[4-(Morpholin-4-ylmethyl)piperidin-1-yl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7635617.png)
![1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide](/img/structure/B7635626.png)


![1-[(2-acetamido-1,3-thiazol-4-yl)methyl]-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B7635639.png)
![4-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide](/img/structure/B7635640.png)